molecular formula C14H14N4O2 B11848119 Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)- CAS No. 105774-29-6

Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-

Cat. No.: B11848119
CAS No.: 105774-29-6
M. Wt: 270.29 g/mol
InChI Key: YUVPJIFRQXENBA-UHFFFAOYSA-N
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Description

2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)acetic acid is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, and an aminoacetic acid group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)acetic acid typically involves multistep reactions. One common method includes the Friedländer condensation, which involves the reaction of an anthranilic acid derivative with a ketone to form the quinoline ring system . The final step involves the attachment of the aminoacetic acid group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)acetic acid involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). It also induces apoptosis through the activation of caspases and suppression of anti-apoptotic proteins like Bcl-2 . The compound’s ability to intercalate into DNA and disrupt its function is another proposed mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)acetic acid is unique due to the presence of the aminoacetic acid group, which imparts specific chemical reactivity and biological activity. This group allows for further functionalization and enhances the compound’s solubility and bioavailability .

Properties

CAS No.

105774-29-6

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

2-[(1,3-dimethylpyrazolo[3,4-b]quinolin-4-yl)amino]acetic acid

InChI

InChI=1S/C14H14N4O2/c1-8-12-13(15-7-11(19)20)9-5-3-4-6-10(9)16-14(12)18(2)17-8/h3-6H,7H2,1-2H3,(H,15,16)(H,19,20)

InChI Key

YUVPJIFRQXENBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=CC=CC=C3C(=C12)NCC(=O)O)C

Origin of Product

United States

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